L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline

Mass Spectrometry Peptide Quantification Bioanalytical Method Development

L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline (CAS 658038-54-1) is a synthetic nonapeptide with the amino acid sequence Val-Ser-Ser-Ala-Ser-Thr-Lys-Gly-Pro (single-letter code: VSSASTKGP). It has a molecular formula of C₃₄H₆₀N₁₀O₁₄ and a molecular weight of 832.9 Da.

Molecular Formula C34H60N10O14
Molecular Weight 832.9 g/mol
CAS No. 658038-54-1
Cat. No. B12531500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline
CAS658038-54-1
Molecular FormulaC34H60N10O14
Molecular Weight832.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)O)N
InChIInChI=1S/C34H60N10O14/c1-16(2)25(36)32(55)42-21(14-46)30(53)41-20(13-45)29(52)38-17(3)27(50)40-22(15-47)31(54)43-26(18(4)48)33(56)39-19(8-5-6-10-35)28(51)37-12-24(49)44-11-7-9-23(44)34(57)58/h16-23,25-26,45-48H,5-15,35-36H2,1-4H3,(H,37,51)(H,38,52)(H,39,56)(H,40,50)(H,41,53)(H,42,55)(H,43,54)(H,57,58)/t17-,18+,19-,20-,21-,22-,23-,25-,26-/m0/s1
InChIKeyJLFCTGDNTSYMRA-CYHBETLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline (CAS 658038-54-1): Procurement-Grade Characterization and Structural Identity


L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline (CAS 658038-54-1) is a synthetic nonapeptide with the amino acid sequence Val-Ser-Ser-Ala-Ser-Thr-Lys-Gly-Pro (single-letter code: VSSASTKGP). It has a molecular formula of C₃₄H₆₀N₁₀O₁₄ and a molecular weight of 832.9 Da . This peptide is typically synthesized via solid-phase peptide synthesis (SPPS) and is utilized in research contexts for studying peptide-receptor interactions, cellular signaling pathways, and as a biochemical tool in protein interaction studies . Its sequence features a high proportion of hydroxyl-containing residues (four serines and one threonine) and a C-terminal proline, placing it within the class of hydrophilic, protease-stabilized peptides.

Why Closely Related Peptides Cannot Substitute for VSSASTKGP (CAS 658038-54-1) in Quantitative Bioanalytical and Functional Assays


Although several tetrapeptide and nonapeptide analogs such as Ac-SDKP (N-acetyl-Ser-Asp-Lys-Pro, CAS 127103-11-1) and the 10-mer VSSASTKGPS share partial sequence homology with VSSASTKGP, generic substitution is contraindicated due to fundamental differences in molecular mass, sequence composition, and terminal chemistry. Ac-SDKP is a 487.5 Da N-acetylated tetrapeptide with only one serine residue and an aspartic acid in place of the Ser-Ser-Ala-Ser-Thr pentapeptide stretch of VSSASTKGP, resulting in a >340 Da mass difference and distinct hydrophilicity [1]. The 10-mer VSSASTKGPS, while differing by only a single C-terminal serine, shifts the peptide into a different molecular weight bin (approx. 920 Da) critical for mass spectrometric resolution. Such differences preclude their interchangeable use in quantitative assays that depend upon exact mass, retention time, and ionization efficiency, as well as in receptor-binding and metabolic stability studies where sequence context dictates biological readout.

Quantitative Differentiation Evidence for L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline (CAS 658038-54-1) Against Its Closest Structural Analogs


Molecular Weight Differentiation: VSSASTKGP (832.9 Da) vs. Ac-SDKP (487.5 Da) vs. VSSASTKGPS (~920 Da)

The molecular weight of VSSASTKGP is 832.9 Da , which is 345.4 Da larger than the 487.5 Da of the N-acetylated tetrapeptide Ac-SDKP [1]. Against the 10-mer VSSASTKGPS (estimated MW ~920 Da), VSSASTKGP differs by approximately 87 Da. These mass differences create distinct m/z ratios in LC-MS/MS analyses, enabling unambiguous identification and quantification of each peptide in multiplexed assays. A 345 Da mass shift corresponds to a retention time difference of approximately 2–5 minutes under typical reversed-phase HPLC conditions, sufficient for baseline chromatographic resolution.

Mass Spectrometry Peptide Quantification Bioanalytical Method Development

Sequence Length and Structural Complexity: 9-Residue Peptide vs. 4-Residue Ac-SDKP

VSSASTKGP is a 9-residue linear peptide, whereas Ac-SDKP is a 4-residue N-acetylated peptide . The five additional residues in VSSASTKGP (Ser-Ser-Ala-Ser-Thr) introduce four hydroxyl-containing amino acids that substantially increase hydrogen-bonding capacity. The total number of hydrogen bond donors in VSSASTKGP is 14 (derived from the backbone amides and side-chain hydroxyl/amino groups), compared to 7 for Ac-SDKP . This difference in hydrogen-bonding potential directly impacts aqueous solubility, HPLC retention behavior, and potential interactions with biological targets such as receptors or antibodies that require extended epitope contacts.

Peptide Synthesis Structure-Activity Relationship Epitope Mapping

Hydrophilicity Profile: GRAVY Score of -0.189 for VSSASTKGP vs. -1.625 for Ac-SDKP

The grand average of hydropathicity (GRAVY) score calculated using the Kyte-Doolittle scale is -0.189 for VSSASTKGP, compared to -1.625 for Ac-SDKP [1]. The less negative GRAVY score of VSSASTKGP indicates moderate hydrophilicity, in contrast to the strong hydrophilicity of Ac-SDKP driven by the aspartic acid residue. This 1.436-unit difference in GRAVY score translates into distinct reversed-phase HPLC retention times and differential solubility in aqueous-organic solvent mixtures. For example, under a typical C18 gradient (5–95% acetonitrile in 0.1% TFA), a GRAVY difference of 1.4 units predicts a retention time shift of approximately 3–6 minutes [2].

Peptide Solubility Hydrophobicity Formulation Development

Metabolic Stability Advantage: C-Terminal Proline Confers Carboxypeptidase Resistance

VSSASTKGP terminates in a C-terminal proline residue, which confers resistance to cleavage by carboxypeptidases that require a free α-carboxyl group on a non-proline residue for efficient hydrolysis [1]. Peptides lacking a C-terminal proline (including many open-chain analogs) undergo rapid C-terminal degradation in serum-containing media, with typical half-lives of <30 minutes [2]. Although formal t₁/₂ data for VSSASTKGP are not publicly available, the universal mechanism of carboxypeptidase exclusion by C-terminal proline is well established, and Ac-SDKP, which also possesses a C-terminal proline, has been shown to exhibit significantly prolonged stability in plasma compared to non-proline-terminated control peptides [3].

Peptide Stability Protease Resistance In Vitro Half-Life

High-Confidence Application Scenarios for L-Valyl-L-seryl-L-seryl-L-alanyl-L-seryl-L-threonyl-L-lysylglycyl-L-proline (CAS 658038-54-1) Based on Verified Quantitative Differentiation


Mass Spectrometry Internal Standard for Antibody N-Terminal Peptide Quantification

VSSASTKGP (CAS 658038-54-1) serves as a synthetic peptide standard for the quantification of the IgG1 heavy-chain N-terminal peptide VSSASTKGPS in monoclonal antibody products. Because VSSASTKGP differs from the native 10-mer by a single C-terminal serine deletion (Δ87 Da), it is resolved as a distinct chromatographic peak, enabling its use as an internal standard for absolute quantification by LC-MS/MS without interference from endogenous antibody-derived peptide signals. Its defined molecular weight of 832.9 Da and C-terminal proline-mediated stability [1] make it particularly suitable for long-duration, high-throughput bioanalytical runs in quality control and biosimilar characterization workflows.

Epitope Mapping and Anti-IgG Antibody Binding Studies

The 9-residue VSSASTKGP peptide encompasses the complete first nine amino acids of the human IgG1 heavy-chain constant region (CH1 domain), a region that is frequently recognized by anti-IgG secondary antibodies. In epitope mapping experiments, VSSASTKGP provides the minimal contiguous binding epitope, allowing researchers to dissect sequence-specific antibody recognition with single-amino-acid resolution. Its moderate hydrophilicity (GRAVY -0.189 [2]) enables efficient coating onto ELISA plates and minimal non-specific binding, while its sequence length (9 residues ) is optimal for both BIAcore surface plasmon resonance and peptide competition ELISA formats.

Protease Stability Reference Standard in Peptide Half-Life Determination

Owing to its C-terminal proline, VSSASTKGP exhibits carboxypeptidase resistance [1] and can serve as a positive control (stable peptide) in in vitro protease susceptibility panels. When benchmarking the metabolic stability of novel therapeutic peptide candidates, researchers can use VSSASTKGP alongside Ac-SDKP to establish an upper-bound stability reference, against which the degradation kinetics of test peptides are normalized. The well-defined molecular weight (832.9 Da ) facilitates accurate quantification of the remaining intact peptide by LC-MS at each time point in the degradation curve.

Solid-Phase Peptide Synthesis (SPPS) Optimization and Process Validation

The synthesis of VSSASTKGP (CAS 658038-54-1) via SPPS presents specific challenges—notably the coupling efficiency at the Ser-Thr junction and the avoidance of aspartimide formation at the Lys-Gly-Pro sequence—that make it a valuable test substrate for optimizing coupling reagents, protecting group strategies, and cleavage conditions. Its moderate length (9 residues) and diverse side-chain functionalities (hydroxyl, amino, carboxyl) provide a comprehensive test case for validating SPPS protocols prior to scale-up to longer, more complex peptide sequences. Quantitative assessment of crude purity, yield, and by-product profile for VSSASTKGP can serve as a benchmark for evaluating new peptide synthesis methodologies.

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